molecular formula C19H20O3 B15183017 1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one CAS No. 123769-52-8

1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one

Cat. No.: B15183017
CAS No.: 123769-52-8
M. Wt: 296.4 g/mol
InChI Key: VGXDYWAJLBJIJX-ZRDIBKRKSA-N
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Description

1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,4-diethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

CAS No.

123769-52-8

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(E)-1-(3,4-diethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H20O3/c1-3-21-18-13-11-16(14-19(18)22-4-2)17(20)12-10-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b12-10+

InChI Key

VGXDYWAJLBJIJX-ZRDIBKRKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OCC

Origin of Product

United States

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